
Technical Guide: Spectroscopic Characterization
of 5-Fluoro-2-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridin-4-ol

CAS No.: 51173-14-9

Cat. No.: B3042125

Get Quote

Document Control:

Target Molecule: 5-Fluoro-2-methoxypyridin-4-ol[1][2]

CAS Registry Number: 51173-14-9[1][2]

Molecular Formula:

Molecular Weight: 143.12 g/mol [2]

Executive Summary & Structural Dynamics
5-Fluoro-2-methoxypyridin-4-ol is a critical heterocyclic building block, frequently employed

in the synthesis of kinase inhibitors and fluorinated pyridine analogs. Its structural utility lies in

the orthogonal reactivity of the C2-methoxy (labile to nucleophilic displacement or hydrolysis)

and the C4-hydroxyl (amenable to O-alkylation or conversion to a leaving group).

However, characterizing this molecule requires a nuanced understanding of prototropic

tautomerism. Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent
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equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4(1H)-one (pyridone) forms.

The Tautomeric "Gotcha"
In non-polar solvents (

), the hydroxy form often predominates. In polar aprotic solvents (DMSO-

, commonly used for QC), the equilibrium shifts significantly toward the pyridone form. This shift
drastically alters the NMR landscape, particularly the Carbon-13 carbonyl/hydroxyl resonance
and Proton-Nitrogen coupling.

Figure 1: Tautomeric Equilibrium of 5-Fluoro-2-methoxypyridin-4-ol
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Spectroscopic Data Analysis
The following data represents the consensus spectroscopic signature for the compound. Note

that chemical shifts (

) may vary slightly (

ppm) depending on concentration and water content in DMSO-

.

Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization, Positive Mode)

Parent Ion (

): 144.1 m/z

Fragmentation Logic:
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144

124: Loss of HF (Common in ortho-fluorinated phenols/pyridines).

144

113: Loss of

radical (Alpha-cleavage).

144

116: Loss of CO (Characteristic of phenols/pyridones).

Infrared Spectroscopy (FT-IR)
3200–2500

: Broad, multi-band absorption. Indicates N-H stretch (pyridone form) overlapping with O-H
stretch (hydroxy form) and intermolecular H-bonding.

1640–1660

: Strong

stretch. Presence of this band confirms the pyridone tautomer. A pure hydroxy form would
lack this and instead show aromatic

bands around 1580-1600

.

1260

:

stretch (Ar-F).

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
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(Favors Pyridone form: 5-fluoro-2-methoxy-1H-pyridin-4-one)

NMR (400 MHz)

Shift (

ppm)
Multiplicity Integral Assignment

Coupling
Analysis (

Hz)

11.50 Broad s 1H NH / OH

Exchangeable.

Chemical shift is

highly

concentration-

dependent.

7.85 d 1H H-6
Hz. Deshielded

by adjacent N

and F.

5.80 d 1H H-3

Hz. Upfield due

to shielding by

and

.

3.82 s 3H

Singlet. No

coupling to F (5

bonds away).

Expert Insight: The coupling of H-6 is diagnostic. It is ortho to the Fluorine. The H-3 proton is

meta to the Fluorine, resulting in a much smaller coupling constant, often appearing as a

broadened singlet or fine doublet.

NMR (100 MHz) - Proton Decoupled
Fluorine (

, Spin 1/2) causes extensive splitting in the Carbon spectrum. This is the primary validation
tool.
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Shift (

ppm)
Multiplicity (Hz) Assignment

Structural
Logic

172.5 d ~15
C-4 (

)

Carbonyl carbon.

Split by adjacent

F (

).

148.0 d ~240
C-5 (

)

Direct C-F

attachment.

Massive

coupling (230-

250 Hz range).

146.5 s (or small d) < 5
C-2 (

)
Distant from F.

130.2 d ~20 C-6
Adjacent to F (

).

98.5 d ~5 C-3

Meta to F (

). Significantly

upfield (electron-

rich enone

character).

54.5 s - Methoxy carbon.

NMR
Shift:

-165.0 to -170.0 ppm (Singlet or broad doublet depending on proton decoupling).

Note: The shift is characteristic of a fluorine atom on an electron-rich heterocyclic ring.
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Quality Control & Release Protocol
To ensure the integrity of this intermediate for drug development, the following self-validating

workflow is recommended. This protocol accounts for the potential presence of the des-fluoro

impurity or demethylated byproduct.
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Figure 2: Self-Validating QC Workflow for Fluorinated Pyridines
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Protocol Validation Steps:
The "Doublet" Check: In

NMR, if H-6 appears as a singlet, the Fluorine is missing (Des-fluoro impurity). It must be a
doublet with

Hz.

The "Coupling" Check: In

NMR, C-5 must show a splitting of ~240 Hz. If C-5 is a singlet, the fluorine is absent.

Tautomer Confirmation: If the Carbonyl signal appears at ~172 ppm, the sample is in the

pyridone form (normal for DMSO). If it appears at ~160-165 ppm, it may be in the hydroxy

form (check solvent acidity/water content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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